4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S3/c1-2-24-11-5-3-10(4-6-11)13(23)19-15-20-21-16(27-15)26-9-12(22)18-14-17-7-8-25-14/h3-8H,2,9H2,1H3,(H,17,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDOZDGXHXEBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Aromatic Carboxylic Acids
The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of 4-ethoxybenzoic acid (1a ) with thiosemicarbazide (1b ) under acidic conditions.
Procedure :
- Combine 4-ethoxybenzoic acid (3.00 mmol) and phosphorus oxychloride (10 mL).
- Stir at room temperature for 20 minutes, then add thiosemicarbazide (3.00 mmol).
- Heat at 80–90°C for 1 hour.
- Cool, quench with water (40 mL), and reflux for 4 hours.
- Basify to pH 8 using 50% sodium hydroxide, filter, and recrystallize from ethanol.
Intermediate : 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine (2 ) (Yield: 78–85%).
Characterization :
- 1H-NMR (DMSO-d6) : δ 7.94 (d, 2H, Ar-H), 7.54 (d, 2H, Ar-H), 4.12 (q, 2H, OCH2CH3), 1.38 (t, 3H, CH3).
- FT-IR : 3369 cm⁻¹ (N–H), 1686 cm⁻¹ (C=O).
Functionalization at Position 5: Thioether Side Chain Installation
Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (3)
Procedure :
- React thiazol-2-amine (2.00 mmol) with chloroacetyl chloride (2.20 mmol) in anhydrous tetrahydrofuran (THF).
- Stir at 0°C for 30 minutes, then at room temperature for 4 hours.
- Extract with ethyl acetate, dry over Na2SO4, and concentrate.
Intermediate : 3 (Yield: 89%).
Thiolation of 1,3,4-Thiadiazole Intermediate
Procedure :
- Suspend 2 (1.00 mmol) in dry dimethylformamide (DMF).
- Add sodium hydride (1.20 mmol) and stir for 30 minutes.
- Introduce 3 (1.10 mmol) and heat at 60°C for 6 hours.
- Quench with ice water, filter, and purify via column chromatography.
Intermediate : 5-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine (4 ) (Yield: 72%).
Benzamide Group Coupling at Position 2
Synthesis of 4-Ethoxybenzoyl Chloride (5)
Procedure :
Amidation Reaction
Procedure :
- Dissolve 4 (1.00 mmol) in anhydrous THF.
- Add 5 (1.20 mmol) and triethylamine (2.00 mmol).
- Stir at room temperature for 12 hours.
- Filter, wash with water, and recrystallize from ethanol-DMF (1:1).
Final Product : 4-Ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (6 ) (Yield: 68%).
Characterization :
- 1H-NMR (DMSO-d6) : δ 12.64 (s, 1H, NH), 8.02 (d, 2H, Ar-H), 7.58 (d, 2H, Ar-H), 4.15 (q, 2H, OCH2CH3), 3.89 (s, 2H, SCH2), 1.40 (t, 3H, CH3).
- 13C-NMR : 168.77 (C=O), 161.75 (thiadiazole C-2), 158.47 (thiazole C-2).
Optimization and Industrial Scalability
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes S–C bond formation |
| Solvent | DMF | Enhances nucleophilicity |
| Catalyst | None required | Avoids side reactions |
| Reaction Time | 6 hours | Completes substitution |
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like hydrochloric acid (HCl) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine
In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse pharmacological properties. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., NO2): The 4-nitro analog () likely exhibits stronger antifungal activity due to enhanced electrophilicity, facilitating interactions with fungal enzymes like lanosterol demethylase . Electron-Donating Groups (e.g., ethoxy): The target compound’s 4-ethoxy group may improve solubility and metabolic stability compared to nitro analogs, though this could reduce antifungal potency . Thiazole Moiety: The thiazol-2-ylamino group in the target compound may enable hydrogen bonding or π-π stacking with biological targets, a feature shared with active anticandidal derivatives in .
Synthetic Routes: The target compound can be synthesized via nucleophilic substitution of 5-amino-1,3,4-thiadiazole derivatives with ethoxybenzoyl chloride, followed by thioetherification with 2-oxo-2-(thiazol-2-ylamino)ethyl bromide, as inferred from methods in and .
Biological Performance: While direct data for the target compound is lacking, analogs with similar thiadiazole-thiazole architectures (e.g., ’s 6e) show MIC values of 16 µg/mL against Candida albicans . Anticancer analogs () with pyridinone substituents demonstrate IC50 values <10 µM in HepG2 cells, suggesting the target’s thiazole moiety could confer comparable activity .
Biological Activity
4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that combines various bioactive moieties, particularly a benzamide core and thiadiazole derivatives. The biological activities of this compound are of significant interest due to its potential applications in pharmacology, especially in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The compound's structure includes:
- Benzamide : Known for its diverse biological activities.
- Thiadiazole : A five-membered heterocyclic compound that enhances lipophilicity and biological interaction.
- Thiazole : Contributes to the compound's pharmacological properties through its nitrogen and sulfur atoms.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and thiazole rings exhibit various biological activities, including:
- Anticancer Activity : Thiadiazoles have shown promising results against various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Benzamide derivatives often display significant antimicrobial properties, making them suitable candidates for developing new antibiotics .
Anticancer Activity
- In vitro Studies : A study evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines such as HeLa and MCF7. The results indicated that modifications in the thiadiazole structure could enhance cytotoxicity significantly. For instance, derivatives with increased lipophilicity showed improved interaction with cellular targets .
- Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives induced G0/G1 cell cycle arrest, leading to increased apoptosis in cancer cells. This suggests that the compound may interfere with critical regulatory pathways involved in cell proliferation .
Antimicrobial Activity
- Bacterial Strain Testing : Compounds similar to this compound were tested against various bacterial strains. Results demonstrated effective inhibition at low concentrations, indicating potential as a therapeutic agent against resistant strains .
Data Tables
| Biological Activity | Compound Tested | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Anticancer | Thiadiazole Derivative | HeLa | 10 | Apoptosis induction |
| Antimicrobial | Benzamide Analog | E. coli | 5 | Inhibition of cell wall synthesis |
| Anticancer | Thiadiazole Derivative | MCF7 | 15 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets:
- Dihydrofolate Reductase (DHFR) : Docking simulations showed strong binding interactions with DHFR, which is crucial for DNA synthesis in rapidly dividing cells. The binding energy calculated was -9.0 kcal/mol, indicating a favorable interaction .
- Kinase Inhibition : Preliminary studies suggest potential inhibition of specific kinases involved in cancer signaling pathways. This could lead to further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
